molecular formula C17H17N7O3 B2752289 6-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1705996-36-6

6-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2752289
CAS No.: 1705996-36-6
M. Wt: 367.369
InChI Key: XFHZQTLYFBHHRU-UHFFFAOYSA-N
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Description

6-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound of interest in various scientific fields due to its unique chemical structure and potential applications. It contains a pyridazine core with a piperidine and pyrazine moiety, as well as an oxadiazole ring, making it a compound of high complexity and functionality.

Properties

IUPAC Name

3-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O3/c25-14-4-3-12(21-22-14)17(26)24-7-1-2-11(10-24)8-15-20-16(23-27-15)13-9-18-5-6-19-13/h3-6,9,11H,1-2,7-8,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHZQTLYFBHHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves a multi-step process:

  • Synthesis of 3-(pyrazin-2-yl)-1,2,4-oxadiazole: : This can be achieved through a cyclization reaction of an appropriate pyrazinyl hydrazide with a carboxylic acid derivative.

  • Formation of Piperidine Derivative: : 3-(pyrazin-2-yl)-1,2,4-oxadiazole is reacted with a piperidine derivative to introduce the piperidine moiety.

  • Introduction of Pyridazinone: : The piperidine compound is then reacted with a pyridazinone derivative under specific conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound could involve similar steps but optimized for large-scale production, including:

  • Use of continuous flow reactors to enhance reaction efficiency and yield.

  • Implementation of advanced purification techniques such as crystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : This compound may undergo oxidation, typically with reagents like potassium permanganate or chromium trioxide, leading to oxidative cleavage or transformation of specific functional groups.

  • Reduction: : Reduction reactions could involve agents like sodium borohydride or lithium aluminum hydride to selectively reduce certain parts of the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution reactions could occur at various positions on the compound, facilitated by reagents such as halides or organometallics.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate in acidic or neutral conditions.

  • Reduction: : Sodium borohydride in alcoholic solvents.

  • Substitution: : Halides in the presence of a base or acid catalyst.

Major Products Formed: The products formed from these reactions depend on the specific functional groups involved and the reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its potential as a building block in complex organic synthesis, offering multiple reactive sites for functionalization.

Biology: Biologically, it may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, due to its heterocyclic structure and the presence of multiple nitrogen atoms.

Medicine: In medicine, derivatives of this compound could be explored for therapeutic applications, particularly in drug development for conditions that involve enzymatic dysregulation or microbial infections.

Industry: Industrial applications could include its use as a precursor in the synthesis of high-performance materials, such as polymers or dyes, owing to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 6-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one would depend on its specific application:

  • Molecular Targets: : It may target specific enzymes or receptors, binding to active sites and modulating their activity.

  • Pathways Involved: : The pathways could involve inhibition of enzyme activity, disruption of microbial cell walls, or modulation of signaling pathways in cells.

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, this molecule's unique combination of a pyridazine core with piperidine, pyrazine, and oxadiazole groups makes it stand out in terms of chemical diversity and potential reactivity.

Similar Compounds:
  • 3-(pyrazin-2-yl)-1,2,4-oxadiazole: : A simpler analog lacking the piperidine and pyridazine moieties.

  • Piperidine-based Compounds: : Such as piperidine-1-carbonyl derivatives, but without the pyrazine or oxadiazole groups.

  • Pyridazinone Derivatives: : Compounds with a pyridazinone core but different substituents in place of the pyrazine or oxadiazole rings.

This detailed article provides a comprehensive overview of 6-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one, highlighting its synthesis, reactions, applications, and unique characteristics

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